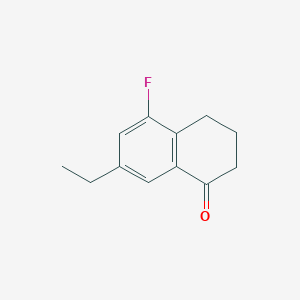
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a naphthalene derivative.
Functional Group Introduction: Introduction of the ethyl and fluoro groups can be achieved through electrophilic aromatic substitution reactions.
Cyclization: The formation of the 1(2H)-naphthalenone structure may involve cyclization reactions under acidic or basic conditions.
Reduction: The final step may include reduction reactions to obtain the 3,4-dihydro- form.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized ketones, while reduction may produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone, 7-ethyl-5-fluoro-3,4-dihydro- involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1(2H)-Naphthalenone: The parent compound without ethyl and fluoro substituents.
7-Ethyl-1(2H)-Naphthalenone: A similar compound with only the ethyl substituent.
5-Fluoro-1(2H)-Naphthalenone: A similar compound with only the fluoro substituent.
Eigenschaften
Molekularformel |
C12H13FO |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
7-ethyl-5-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13FO/c1-2-8-6-10-9(11(13)7-8)4-3-5-12(10)14/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
NAEXNBJRZGXWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(CCCC2=O)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)

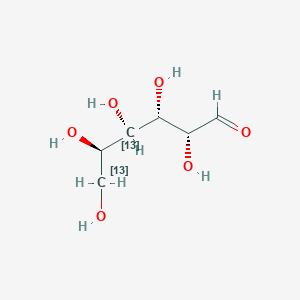
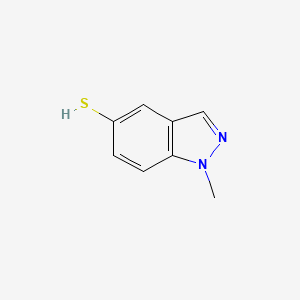



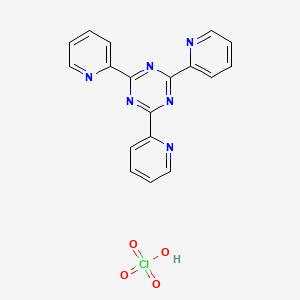

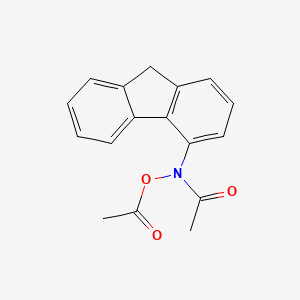
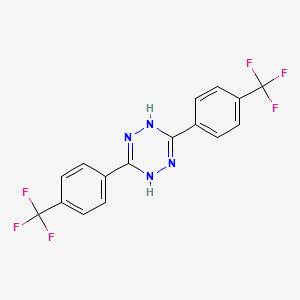
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)


